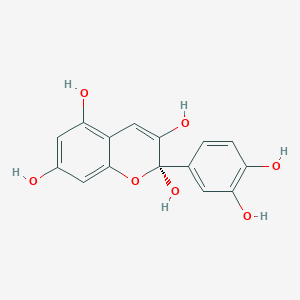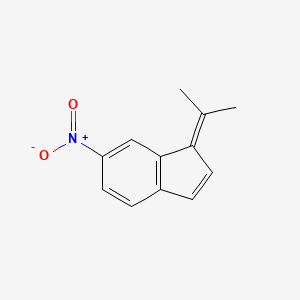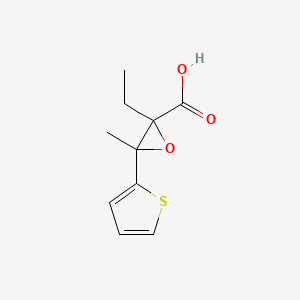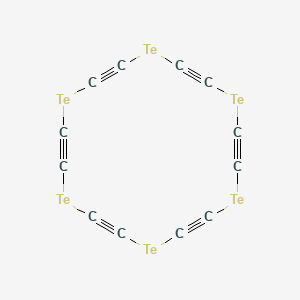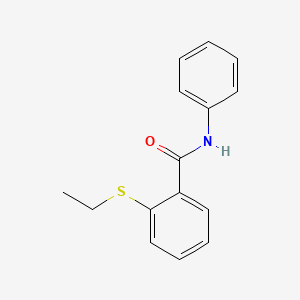![molecular formula C11H11NO2 B12529466 N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)
N-[4-(prop-2-enoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(prop-2-enoyl)phenyl]acetamide is an organic compound with the molecular formula C11H11NO2 It is a derivative of acetanilide, where the acetamide group is substituted with a prop-2-enoyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(prop-2-enoyl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent unwanted side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-(prop-2-enoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Propyl-substituted derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
N-[4-(prop-2-enoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(prop-2-enoyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The prop-2-enoyl group can participate in Michael addition reactions, which are important in biological systems for modifying proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)acetamide: Similar structure but with an acetyl group instead of a prop-2-enoyl group.
N-(4-propionylphenyl)acetamide: Contains a propionyl group instead of a prop-2-enoyl group.
N-(4-benzoylphenyl)acetamide: Features a benzoyl group instead of a prop-2-enoyl group.
Uniqueness
N-[4-(prop-2-enoyl)phenyl]acetamide is unique due to the presence of the prop-2-enoyl group, which imparts distinct chemical reactivity and potential biological activity. This group allows for specific interactions and reactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(4-prop-2-enoylphenyl)acetamide |
InChI |
InChI=1S/C11H11NO2/c1-3-11(14)9-4-6-10(7-5-9)12-8(2)13/h3-7H,1H2,2H3,(H,12,13) |
InChI Key |
ZRPUWTDCERGPPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


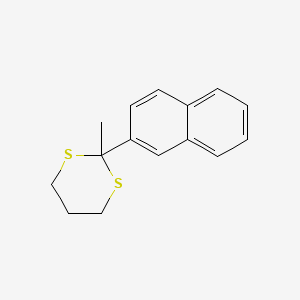

![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)
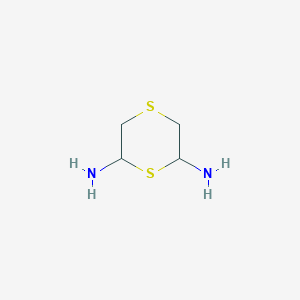
![3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine](/img/structure/B12529406.png)
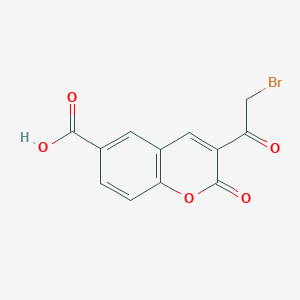
![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)
